molecular formula C11H10FN3O2 B2981027 1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 885950-27-6

1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2981027
CAS No.: 885950-27-6
M. Wt: 235.218
InChI Key: ATHWFQXBAUJWOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds, such as 5-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-4-methyl-2-phenylthiazole, have been synthesized and reported to exhibit excellent activity .

Scientific Research Applications

Intermolecular Interactions in 1,2,4-Triazoles

1,2,4-Triazole derivatives, including fluoro derivatives, exhibit biologically active characteristics and present a range of intermolecular interactions such as C–H⋯O, C–H⋯π, and π⋯π interactions. These interactions have been characterized using techniques like Hirshfeld surface analysis and quantum mechanical calculations, providing insights into the energetics and nature of these interactions, which are crucial for understanding their potential applications in pharmaceuticals and material science (Shukla et al., 2014).

Electronic Properties and Radical-Stabilizing Effects

The electronic properties of triazoles, particularly those substituted with fluorobenzenes, have been analyzed, indicating that these compounds are electron-withdrawing and can stabilize carbocations and radicals. This characteristic makes them suitable for applications in organic synthesis and potentially in the development of new materials and catalysts (Creary et al., 2017).

Synthesis and Biological Evaluation

A series of 1,4-disubstituted 1,2,3-triazole derivatives derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid have been synthesized and evaluated for their antimicrobial activities, demonstrating moderate to good effectiveness against various bacterial and fungal strains. This underlines their potential as lead compounds in the development of new antimicrobial agents (Jadhav et al., 2017).

Anticancer and Antispermatogenic Activities

Research on halogenated 1-benzylindazole-3-carboxylic acids, which share structural similarities with the compound , has revealed significant antispermatogenic and anticancer activities. These findings highlight the potential of such derivatives in therapeutic applications targeting reproductive health and cancer (Corsi et al., 1976).

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-5-methyltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O2/c1-7-10(11(16)17)13-14-15(7)6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHWFQXBAUJWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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